Dcfbc F-18

描述

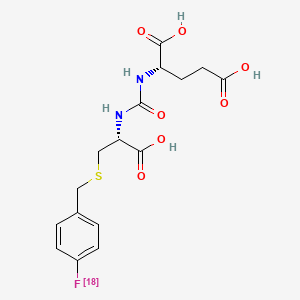

N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine: (DCFBC F-18) is a radioconjugate containing a low molecular weight tracer, specific for prostate-specific membrane antigen (PSMA) and labeled with the positron-emitting isotope fluorine-18. This compound is primarily used for imaging prostate tumors using positron emission tomography (PET) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves several steps:

Activation of Fluorine-18: Cyclotron-produced non-carrier-added fluorine-18 is dried and activated.

Nucleophilic Substitution: The activated fluorine-18 is incorporated into the precursor compound via nucleophilic heteroaromatic substitution.

Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods: The industrial production of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine typically involves automated synthesis units to ensure high radiochemical yields and purity. The process includes high-performance liquid chromatography (HPLC) purification to achieve the desired product quality .

化学反应分析

Types of Reactions:

Nucleophilic Substitution: The primary reaction involved in the synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is nucleophilic substitution, where fluorine-18 is incorporated into the precursor compound.

Common Reagents and Conditions:

Reagents: Non-carrier-added fluorine-18, precursor compound, and protecting groups.

Conditions: The reactions are typically carried out in an automated synthesis unit under controlled temperature and pressure.

Major Products:

科学研究应用

Key Applications

-

Detection of Metastatic Prostate Cancer

- Dcfbc F-18 has shown promising results in detecting metastatic prostate cancer. Studies indicate that it can localize to PSMA-expressing tumors effectively, allowing for accurate imaging via small-animal PET models . In clinical settings, it has demonstrated the ability to detect high-grade tumors (Gleason scores 8 and 9) with higher specificity than conventional magnetic resonance imaging (MRI) .

-

Assessment of Biochemical Recurrence

- A significant application of this compound is in patients experiencing biochemical recurrence after primary treatment. In a study involving 68 patients, this compound PET/CT imaging led to changes in treatment strategies for over 50% of patients, indicating its potential impact on clinical management decisions . The compound detected recurrences in approximately 60% of patients with elevated prostate-specific antigen (PSA) levels .

-

Comparison with Other Imaging Modalities

- Research has compared this compound PET/CT with other imaging techniques such as multiparametric MRI and bone scans. While MRI exhibited higher sensitivity for primary prostate cancer detection, this compound PET was more specific for high-grade lesions . Additionally, studies have shown that this compound can detect soft tissue lesions not identified by other modalities, highlighting its complementary role in prostate cancer imaging .

Table 1: Comparison of Imaging Techniques for Prostate Cancer Detection

| Imaging Modality | Sensitivity (%) | Specificity (%) | Notable Findings |

|---|---|---|---|

| This compound PET/CT | 46% (dominant lesion) | 96% | High specificity for Gleason 8 and 9 tumors |

| Multiparametric MRI | 92% (dominant lesion) | 89% | Higher sensitivity but lower specificity |

| Bone Scans | Variable | Variable | Limited soft tissue detection |

Table 2: Clinical Impact of this compound on Treatment Decisions

| Patient Group | Change in Treatment Plan (%) | New Treatments Initiated |

|---|---|---|

| Patients with Positive this compound | 51.2% | Salvage radiotherapy, chemotherapy |

| Patients with Negative this compound | 48.1% | Continued observation |

Case Studies

-

Case Study: Metastatic Prostate Cancer Detection

- In a clinical trial involving patients with known metastatic disease, this compound PET/CT was able to identify soft tissue lesions that were missed by conventional imaging techniques. This capability underscores its potential as a critical tool in comprehensive cancer management.

-

Case Study: Biochemical Recurrence Management

- A cohort study demonstrated that among patients undergoing treatment for biochemical recurrence, those who received this compound PET/CT saw significant alterations in their treatment plans based on the imaging results. This adaptability illustrates the compound's role in personalized medicine approaches for prostate cancer.

作用机制

The mechanism of action of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves its binding to prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Upon binding, the compound is internalized into the cells, allowing for the visualization of prostate tumors using PET imaging. The positron-emitting isotope fluorine-18 enables the detection of the compound within the body .

相似化合物的比较

N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is compared with other similar compounds such as:

68Ga-PSMA-11: Another PSMA-targeted PET tracer with a shorter half-life and different energy characteristics.

18F-PSMA-1007: A fluorine-18 labeled PSMA ligand with reduced urinary clearance and favorable tumor-to-background ratios.

18F-DCFPyL: A similar fluorine-18 labeled compound used for PSMA-targeted PET imaging.

Uniqueness: N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is unique due to its specific binding to PSMA and its use of fluorine-18, which provides high-resolution imaging and better tumor localization compared to other tracers .

生物活性

Dcfbc F-18, also known as 18F-DCFBC, is a radiopharmaceutical that has garnered attention for its potential in imaging prostate cancer through positron emission tomography (PET). This compound specifically targets the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells, making it a valuable tool for both diagnosis and treatment monitoring.

The synthesis of 18F-DCFBC involves a multi-step process that yields a radiochemical product with high purity and specific activity. In studies, the average radiochemical yield was reported at 16 ± 6%, with specific radioactivities averaging 52 GBq/μmol . The compound's pharmacokinetics show rapid blood clearance and high tumor uptake, which are critical for effective imaging.

Biodistribution Studies

Biodistribution studies have demonstrated that 18F-DCFBC exhibits significant uptake in PSMA-positive tumors. In one study involving mice, the maximum tumor uptake was recorded at 8.16 ± 2.55 %ID/g at 60 minutes post-injection, decreasing to 4.69 ± 0.89 %ID/g at 120 minutes . The tumor-to-muscle ratio was notably high at 20:1 at the two-hour mark, indicating favorable imaging characteristics.

Table: Summary of Biodistribution Data

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor/Muscle Ratio |

|---|---|---|

| 60 minutes | 8.16 ± 2.55 | 20 |

| 120 minutes | 4.69 ± 0.89 | Not specified |

Clinical Applications

18F-DCFBC has been evaluated in clinical settings for its efficacy in detecting metastatic prostate cancer. A prospective study involving patients with biochemical recurrence after primary treatment found that PET/CT using 18F-DCFBC led to a change in treatment strategy in approximately 50% of cases . This included initiating new therapies or modifying existing ones based on imaging results.

Case Study Insights

In a cohort study of 68 patients, the impact of 18F-DCFBC PET/CT was assessed against conventional imaging methods. The results indicated that positive scans led to new treatment plans for many patients, while negative scans resulted in the cancellation of planned interventions . The correlation between PET findings and pre-scan PSA levels further validated the utility of this imaging agent.

Comparative Studies

Comparative studies have highlighted the advantages of using 18F-DCFBC over traditional imaging techniques such as CT and MRI. For instance, it has shown superior sensitivity in detecting bone lesions compared to other tracers like 18F-sodium fluoride (NaF) . One study noted that while NaF detected nearly all bone lesions (98.4%), DCFBC identified significantly fewer lesions at both one and two hours post-injection (45.4% and 45.9%, respectively) .

Table: Comparison of Imaging Techniques

| Imaging Technique | Number of Lesions Detected (%) | Sensitivity |

|---|---|---|

| 18F-NaF | 182 of 185 (98.4%) | High |

| 18F-DCFBC | Varies (45.4% at 1h, 45.9% at 2h) | Moderate |

Dosimetry and Safety Profile

The safety profile of 18F-DCFBC has been assessed through dosimetry studies, which indicate that the absorbed dose is comparable to other commonly used PET radiopharmaceuticals like FDG . The effective dose estimates range from approximately , making it suitable for diagnostic applications without significant risk to patients.

属性

CAS 编号 |

1169942-33-9 |

|---|---|

分子式 |

C16H19FN2O7S |

分子量 |

401.4 g/mol |

IUPAC 名称 |

(2S)-2-[[(1R)-1-carboxy-2-[(4-(18F)fluoranylphenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1/i17-1 |

InChI 键 |

IDTMSHGCAZPVLC-STUNTBJNSA-N |

SMILES |

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |

手性 SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F] |

规范 SMILES |

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |

外观 |

Solid powder |

Key on ui other cas no. |

1169942-33-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(18F)DCFBC N-(N-((S)-1,3-Dicarboxypropyl)carbamoyl)-4-(18F)fluorobenzyl-L-cysteine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。